

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-(+)-Citronellic Acid

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Compound of Interest

Compound Name: (R)-(+)-Citronellic acid

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This technical guide provides an in-depth overview of the core physicochemical properties of **(R)-(+)-Citronellic acid**, a chiral monoterpenoid of interest in various scientific and industrial fields, including fragrance, and potentially in antimicrobial and anti-inflammatory research.^[1] This document focuses on its solubility and pKa, presenting quantitative data, detailed experimental protocols, and a visualization of its synthetic pathway.

Core Physicochemical Properties

(R)-(+)-Citronellic acid, also known as (3R)-3,7-dimethyl-6-octenoic acid, is a derivative of citronellal.^[2] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ O ₂	[3]
Molecular Weight	170.25 g/mol	[3]
Appearance	Clear pale yellow to pale brown oil/liquid	[2][3][4]
Density	0.926 g/mL at 25 °C	[3][4]
Boiling Point	119 °C at 3 mmHg	[3][4]
Refractive Index	n ²⁰ /D 1.4534	[3][4]
Optical Activity	[α] ²⁵ /D +8° (neat)	[3][4]
Predicted pKa	4.78 ± 0.10	[2][3]
Flash Point	>230 °F (>110 °C)	[3]

Solubility Profile

(R)-(+)-Citronellic acid is a lipophilic compound with limited aqueous solubility. Its solubility is significantly higher in organic solvents.

Solvent	Solubility	Reference
Water	Insoluble	[5]
Glycerol	Insoluble	[5]
Ethanol	Soluble	[5]
Fixed Oils	Soluble in most	[5]
Propylene Glycol	Soluble	[5]
Chloroform	Slightly Soluble	[2][3]
Ether	Slightly Soluble	[2][3]
Ethyl Acetate	Slightly Soluble	[2][3]
Methanol	Slightly Soluble	[2][3]

Experimental Protocols

Detailed methodologies for determining the pKa and solubility of **(R)-(+)-Citronellic acid** are provided below. These protocols are adapted for a water-insoluble carboxylic acid.

Determination of pKa by Potentiometric Titration in a Co-solvent System

Due to the poor water solubility of **(R)-(+)-Citronellic acid**, its pKa is best determined in a mixed-solvent system, followed by extrapolation to aqueous conditions.[6]

Materials:

- **(R)-(+)-Citronellic acid**
- Methanol (ACS grade or higher)
- Deionized water (carbonate-free)
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Potassium Chloride (KCl)
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker

Procedure:

- Preparation of Co-solvent Mixtures: Prepare a series of methanol-water mixtures (e.g., 30%, 50%, 70% v/v methanol) containing 0.15 M KCl to maintain a constant ionic strength.
- Sample Preparation: Accurately weigh a sample of **(R)-(+)-Citronellic acid** and dissolve it in a known volume of each co-solvent mixture to achieve a final concentration of approximately 1-10 mM.
- Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
- Acidification: Acidify the sample solution to approximately pH 2 with the standardized 0.1 M HCl solution.
- Titration: Titrate the stirred solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant and recording the pH after each addition. Continue the titration until the pH reaches approximately 12.
- Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pK_a in the specific co-solvent mixture (p_sK_a) corresponds to the pH at the half-equivalence point.
- Extrapolation to Aqueous pK_a : Determine the p_sK_a in at least three different co-solvent mixtures. Plot the p_sK_a values against the mole fraction of the organic solvent and extrapolate the linear regression to zero mole fraction to obtain the aqueous pK_a value.

Quantitative Solubility Determination by Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

- **(R)-(+)-Citronellic acid**
- Selected solvents (e.g., water, ethanol, propylene glycol)
- Screw-capped vials
- Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)
- Centrifuge
- Analytical method for quantification (e.g., HPLC-UV, GC-FID)

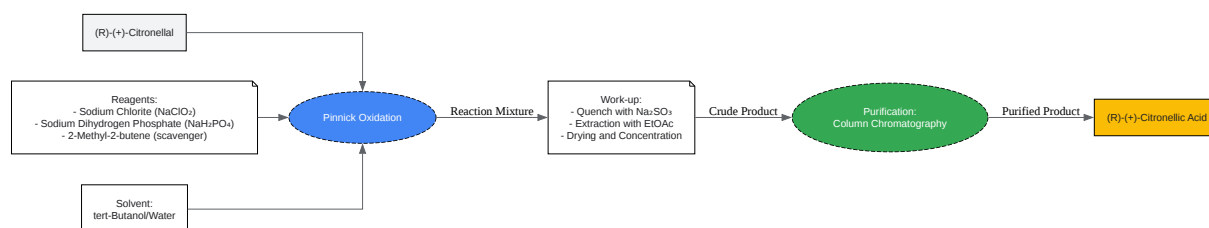
Procedure:

- **Sample Preparation:** Add an excess amount of **(R)-(+)-Citronellic acid** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.
- **Sample Collection and Dilution:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

- Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of **(R)-(+)-Citronellic acid**.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.

Synthesis Workflow

(R)-(+)-Citronellic acid can be synthesized from (R)-(+)-Citronellal via a Pinnick oxidation.[5]
This method is known for its mild conditions and tolerance of various functional groups.[4][5]



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Caption: Synthesis of **(R)-(+)-Citronellic acid** from (R)-(+)-Citronellal.

This diagram illustrates the key steps and components involved in the Pinnick oxidation of (R)-(+)-Citronellal to yield **(R)-(+)-Citronellic acid**. The process involves the reaction of the aldehyde with sodium chlorite in a buffered solution, followed by work-up and purification to isolate the final carboxylic acid product. The use of a scavenger like 2-methyl-2-butene is crucial to neutralize the hypochlorous acid byproduct.[4]

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